[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate
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Overview
Description
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[1931110,14It is an unconjugated form of the maytansinoid in IMGN901 and is about 3 to 10 times more potent than the parent drug maytansine . [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Mechanism of Action
- DM1-SMe has excellent potency (3-10-fold more than its parent agent, Maytansine) with IC50s ranging from 0.003 to 0.01 nM in human tumor cell lines .
- Environmental factors influence DM1-SMe’s efficacy and stability:
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
DM1-SMe has been found to have in vitro activity against the pediatric preclinical testing program (PPTP) panel of cancer cell lines with IC50 values of 0.002 to >3 nM . It interacts with microtubule proteins, forming strong intramolecular interactions .
Molecular Mechanism
The molecular mechanism of DM1-SMe involves binding interactions with microtubule proteins. The ester part’s carbonyl oxygen atom and the tail methylthio of the DM1-SMe C3 side chain form strong intramolecular interactions with the 9-position hydroxyl and phenyl ring, respectively . This fixes the bioactive conformation and enhances binding affinity .
Preparation Methods
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is synthesized through a series of chemical reactions involving the capping of the sulfhydryl group of DM1 with thiomethane to form a mixed disulfide . The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with maytansine, a natural product isolated from the plant Maytenus ovatus.
Thiomethane Capping: The sulfhydryl group of maytansine is capped with thiomethane to form this compound.
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, followed by purification and quality control to ensure consistency and high purity .
Chemical Reactions Analysis
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfhydryl group, leading to the formation of disulfides.
Reduction: The disulfide bond in this compound can be reduced to regenerate the free sulfhydryl group.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution at the sulfhydryl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions include disulfides and substituted derivatives of this compound .
Scientific Research Applications
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate is compared with other similar compounds, such as:
Maytansine: This compound is about 3 to 10 times more potent than maytansine.
Trastuzumab emtansine (T-DM1): T-DM1 is an ADC that combines trastuzumab with DM1.
The uniqueness of this compound lies in its higher potency and its ability to be conjugated to antibodies for targeted delivery, making it a valuable compound in the development of ADCs for cancer therapy .
Properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUPZXOPGORNG-UDXCHANISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50ClN3O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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